Lu 2443

Description

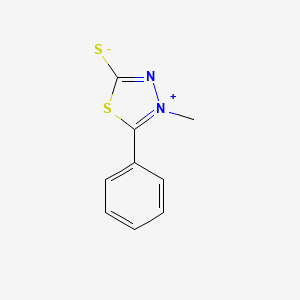

Structure

3D Structure

Properties

CAS No. |

19703-86-7 |

|---|---|

Molecular Formula |

C9H8N2S2 |

Molecular Weight |

208.3 g/mol |

IUPAC Name |

4-methyl-5-phenyl-1,3,4-thiadiazol-4-ium-2-thiolate |

InChI |

InChI=1S/C9H8N2S2/c1-11-8(13-9(12)10-11)7-5-3-2-4-6-7/h2-6H,1H3 |

InChI Key |

KKABNDWCHGAGAZ-UHFFFAOYSA-N |

Canonical SMILES |

C[N+]1=C(SC(=N1)[S-])C2=CC=CC=C2 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

didehydro-4-methyl-5-phenyl-1,3,4-thiadiazolidine-2-thione Lu 2443 Lu-2443 |

Origin of Product |

United States |

Foundational & Exploratory

No Publicly Available Data on Lu 2443 Mechanism of Action

Following a comprehensive search of scientific literature, clinical trial databases, and public disclosures from pharmaceutical companies, no information was found regarding a compound designated "Lu 2443" or "Lu AA2443".

It is possible that "Lu 2443" is an internal, non-public designation for a compound in very early-stage discovery, a project that was discontinued before any public disclosure, or a typographical error.

Without publicly available data, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and visualizations of its mechanism of action. Researchers and professionals seeking information on this compound are advised to verify the designation or consult direct sources if available.

References

An In-depth Technical Guide to Lu 2443: A Mesoionic Antiepileptic Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lu 2443, a mesoionic compound identified as didehydro-4-methyl-5-phenyl-1,3,4-thiadiazolidine-2-thione, has been investigated for its potential as an orally active antiepileptic agent. This technical guide provides a comprehensive overview of its chemical structure, pharmacological properties, and the experimental methodologies used in its preclinical evaluation. All available quantitative data has been summarized for clarity, and logical workflows are presented using standardized diagrams to facilitate understanding and further research in the field of epilepsy treatment.

Chemical Structure and Properties

Lu 2443 is a heterocyclic compound belonging to the class of 1,3,4-thiadiazole derivatives. Its mesoionic nature, characterized by a delocalized charge across the heterocyclic ring, is a key feature of its chemical structure.

| Identifier | Value |

| Chemical Name | didehydro-4-methyl-5-phenyl-1,3,4-thiadiazolidine-2-thione |

| Alias | Lu 2443 |

| CAS Number | 19703-86-7 |

| Molecular Formula | C₉H₈N₂S₂ |

| Molecular Weight | 208.30 g/mol |

| SMILES | S=C1SC(C2=CC=CC=C2)=--INVALID-LINK--[N-]1 |

Pharmacological Profile

Pharmacokinetics in a Rat Model

Preclinical studies in rats have elucidated the pharmacokinetic profile of Lu 2443 following oral administration. The compound is well-absorbed and distributed throughout the body, including the central nervous system.

| Parameter | Value | Species | Administration |

| Time to Peak Plasma Concentration (Tmax) | 5.09 hours | Rat | Oral (in polyethylene glycol) |

| Plasma Half-life (t½) | 13.17 hours | Rat | Oral |

| Absorption | Extensively absorbed, max. 18% unabsorbed | Rat | Oral |

| Elimination (96 hours) | 90.6% of administered dose | Rat | Oral |

| Renal Excretion | 61.9% | Rat | Oral |

| Fecal Excretion | 28.7% | Rat | Oral |

| Distribution | Whole organism, including cerebrospinal fluid | Rat | Oral |

| Tissue Accumulation | Transient accumulation in liver, kidney, and suprarenal medulla | Rat | Oral |

Data sourced from a study on the biotransformation and pharmacokinetics of Lu 2443 in rats.[1]

Mechanism of Action and Signaling Pathways

The precise mechanism of action for Lu 2443 has not been fully elucidated in the available literature. However, based on the known pharmacology of 1,3,4-thiadiazole derivatives in the context of epilepsy, a likely mechanism involves the modulation of inhibitory neurotransmission.

Postulated Signaling Pathway: Enhancement of GABAergic Neurotransmission

Many anticonvulsant agents with a 1,3,4-thiadiazole scaffold are known to exert their effects by enhancing the action of Gamma-Aminobutyric Acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[2][3] This enhancement is often achieved through interaction with the GABA-A receptor, a ligand-gated ion channel. Binding of GABA to its receptor opens the chloride channel, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane. This hyperpolarization makes it more difficult for the neuron to fire an action potential, thus reducing neuronal excitability and suppressing seizure activity.

The following diagram illustrates the postulated signaling pathway for 1,3,4-thiadiazole derivatives, which is likely relevant to Lu 2443.

Caption: Postulated GABAergic signaling pathway for 1,3,4-thiadiazole derivatives.

Experimental Protocols

While specific efficacy data (e.g., ED50 values) for Lu 2443 are not publicly available, the following are detailed methodologies for standard preclinical screening models for anticonvulsant activity, which would have been used to evaluate this compound.

Maximal Electroshock (MES) Seizure Test

This test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.

-

Apparatus: An electroshock device capable of delivering a constant current for a fixed duration through corneal or ear electrodes.

-

Procedure:

-

Administer the test compound (e.g., Lu 2443) or vehicle to a group of rodents (mice or rats) at various doses.

-

At the time of predicted peak effect, apply a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) via corneal electrodes.

-

Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

-

Abolition of the tonic hindlimb extension is considered the endpoint for protection.

-

-

Data Analysis: The effective dose 50 (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test

This test is a model for myoclonic and absence seizures and identifies compounds that can raise the seizure threshold.

-

Apparatus: Standard animal observation cages.

-

Procedure:

-

Administer the test compound (e.g., Lu 2443) or vehicle to a group of rodents (typically mice) at various doses.

-

At the time of predicted peak effect, inject a convulsive dose of pentylenetetrazol (PTZ) subcutaneously (e.g., 85 mg/kg in mice).

-

Observe the animals for a set period (e.g., 30 minutes) for the occurrence of clonic seizures (lasting for at least 5 seconds).

-

The absence of clonic seizures during the observation period is considered the endpoint for protection.

-

-

Data Analysis: The ED50, the dose that protects 50% of the animals from clonic seizures, is calculated using probit analysis.

The following diagram outlines the general workflow for preclinical anticonvulsant screening.

Caption: General workflow for preclinical screening of anticonvulsant compounds.

Conclusion

Lu 2443 is a mesoionic 1,3,4-thiadiazole derivative with demonstrated oral bioavailability and central nervous system penetration in preclinical models. While specific efficacy data remains limited in the public domain, its structural class and the general understanding of related compounds suggest a mechanism of action involving the enhancement of GABAergic neurotransmission. The standardized experimental protocols outlined in this guide provide a framework for the continued investigation of Lu 2443 and other novel anticonvulsant agents. Further research is warranted to fully characterize its efficacy, safety profile, and precise molecular targets to determine its potential as a therapeutic agent for epilepsy.

References

- 1. patients receiving phenytoin: Topics by Science.gov [science.gov]

- 2. Synthesis and anticonvulsant activity of 1,3-dihydro-5-phenyl-2H-pyrido[3,4-e]-1,4-diazepin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of novel 2,5-disubstituted 1,3,4-thiadiazoles for their potential anticonvulsant activity: pharmacophoric model studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Synthesis and Purification of Lu 2443: A Technical Overview

Despite a comprehensive search of publicly available scientific literature, patents, and corporate disclosures, the specific chemical entity designated as "Lu 2443" remains unidentified. As a result, a detailed technical guide on its synthesis and purification methods cannot be provided at this time. The "Lu" prefix is commonly associated with compounds from the pharmaceutical company H. Lundbeck A/S, suggesting "Lu 2443" may be an internal, undisclosed research compound.

For researchers, scientists, and drug development professionals, the pathway from a chemical lead to a purified active pharmaceutical ingredient (API) is a critical and complex process. This guide outlines the general principles and methodologies that would be applied to the synthesis and purification of a novel small molecule compound, were the identity of "Lu 2443" known. The following sections are presented as a template for the type of in-depth information that would be required for such a technical whitepaper.

Hypothetical Synthesis and Purification Data

Without concrete data for Lu 2443, the following tables represent the typical quantitative information that would be collected and presented to summarize the synthesis and purification process of a novel chemical entity.

Table 1: Hypothetical Synthesis Reaction Parameters and Yields for "Lu 2443"

| Step | Reaction Type | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Suzuki Coupling | Aryl Halide, Boronic Acid, Pd Catalyst | Toluene/Water | 100 | 12 | 85 |

| 2 | Amide Coupling | Carboxylic Acid, Amine, EDC/HOBt | Dichloromethane | 25 | 24 | 92 |

| 3 | Boc Deprotection | Trifluoroacetic Acid | Dichloromethane | 0 - 25 | 2 | 98 |

Table 2: Hypothetical Purification Parameters for "Lu 2443"

| Purification Step | Method | Stationary Phase | Mobile Phase | Purity (%) | Recovery (%) |

| 1 | Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | >95 | 90 |

| 2 | Recrystallization | Ethanol/Water | - | >99 | 85 |

| 3 | Preparative HPLC | C18 | Acetonitrile/Water Gradient with 0.1% TFA | >99.9 | 70 |

General Experimental Protocols

The following are generalized experimental protocols that would be adapted for the specific synthesis and purification of a compound like "Lu 2443".

General Synthesis Protocol: Multi-step Organic Synthesis

A detailed protocol would typically involve a multi-step reaction sequence. For a hypothetical small molecule, this could involve:

-

Initial Core Synthesis: Formation of a central scaffold, for example, through a cross-coupling reaction like a Suzuki or Buchwald-Hartwig coupling. This would involve dissolving the starting materials in an appropriate solvent, adding a catalyst and ligands, and heating the mixture under an inert atmosphere for a specified time.

-

Functional Group Interconversion/Elaboration: Modification of the core structure to introduce key functional groups. This could involve reactions like amide bond formation, esterification, or reduction. Each step would require precise control of stoichiometry, temperature, and reaction time.

-

Final Modification and Deprotection: The final step would involve the addition of a last key structural motif or the removal of protecting groups to yield the target compound.

General Purification Protocol: Chromatography and Recrystallization

-

Initial Purification by Flash Chromatography: The crude reaction product would be adsorbed onto silica gel and purified using an automated flash chromatography system. A solvent gradient (e.g., from non-polar to polar) would be used to elute the compounds based on their polarity, with fractions collected and analyzed by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Recrystallization for High Purity: The semi-purified product would be dissolved in a minimal amount of a hot solvent in which it is highly soluble. The solution would then be slowly cooled to allow for the formation of crystals, leaving impurities in the mother liquor. The crystals would be collected by filtration and washed with a cold solvent.

-

Final Polishing by Preparative HPLC: For very high purity requirements, a final purification step using preparative high-performance liquid chromatography (HPLC) would be employed. The sample would be injected onto a column (e.g., a reverse-phase C18 column) and eluted with a specific mobile phase gradient to separate the target compound from any remaining trace impurities.

Visualizing Chemical and Experimental Workflows

Diagrams are essential for conveying complex chemical pathways and experimental procedures. The following are examples of how Graphviz (DOT language) would be used to create such visualizations.

Caption: Hypothetical synthesis pathway for "Lu 2443".

Caption: General purification workflow for a small molecule API.

Pharmacological Profile of Lu AE58054 (Idalopirdine): A Technical Guide

Introduction

Lu AE58054, also known as idalopirdine (and formerly as SGS518 and LY483518), is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor.[1][2] Developed by Lundbeck, it was primarily investigated as an adjunctive therapy for the treatment of cognitive deficits associated with Alzheimer's disease (AD) and schizophrenia.[1][2] The 5-HT6 receptor is expressed almost exclusively in the brain, particularly in regions critical for cognition such as the hippocampus and frontal cortex, making it a compelling target for cognitive enhancement.[3] Despite promising phase II results, idalopirdine ultimately failed to meet its primary endpoints in phase III clinical trials for AD. This guide provides an in-depth summary of its pharmacological profile, including its binding characteristics, mechanism of action, and the experimental protocols used for its evaluation.

Core Mechanism of Action

Idalopirdine functions as a competitive antagonist at the 5-HT6 receptor. In its native state, the 5-HT6 receptor is a G-protein coupled receptor that, upon activation by serotonin, stimulates adenylyl cyclase. By blocking this receptor, idalopirdine is thought to modulate the activity of multiple neurotransmitter systems. The leading hypothesis for its pro-cognitive effects is that antagonism of 5-HT6 receptors on GABAergic interneurons leads to their disinhibition, which in turn enhances the release of acetylcholine (ACh) and glutamate in cortical and hippocampal areas. This modulation of cholinergic and glutamatergic neurotransmission is believed to underlie the potential for cognitive improvement.

Quantitative Pharmacological Data

The pharmacological activity of Lu AE58054 has been quantified through various in vitro and in vivo studies. The data highlights its high affinity and selectivity for the 5-HT6 receptor.

Table 1: In Vitro Receptor Binding and Functional Profile

This table summarizes the binding affinity (Ki) of Lu AE58054 for the human 5-HT6 receptor and its selectivity against other receptors.

| Target | Species | Assay Type | Value (Ki, nM) | Reference |

| 5-HT6 | Human | Radioligand Binding | 0.83 | |

| 5-HT2A | Human | Radioligand Binding | ~83 (>100-fold selective) | |

| α1A-adrenoceptor | Human | Radioligand Binding | 21 | |

| α1B-adrenoceptor | Human | Radioligand Binding | 22 | |

| Other 5-HT Subtypes | Human | Radioligand Binding | >332 (>400-fold selective) | |

| 5-HT6 | Human | [35S]GTPγS Assay | Potent Antagonist (No Agonist Activity) |

Table 2: In Vivo Pharmacological Properties

This table outlines key in vivo metrics for Lu AE58054, demonstrating its bioavailability and target engagement in preclinical models.

| Assay | Species | Route | Metric | Value | Reference |

| 5-HT6 Receptor Occupancy | Rat | Oral (p.o.) | ED50 | 2.7 mg/kg | |

| 5-HT6 Receptor Occupancy | Rat | Oral (p.o.) | Plasma EC50 | 20 ng/mL | |

| Neurotransmitter Levels (mPFC) | Rat | Oral (p.o.) | Dopamine, Noradrenaline, Glutamate | Increased | |

| Acetylcholine Levels (mPFC) | Rat | Oral (p.o.) + s.c. | Potentiation of Donepezil Effect | Significant | |

| Cognitive Impairment Reversal | Rat | Oral (p.o.) | Novel Object Recognition | Effective at 5-20 mg/kg |

Experimental Protocols

The characterization of Lu AE58054 involved several key experimental methodologies, detailed below.

In Vitro Radioligand Binding Assay

This assay was used to determine the binding affinity (Ki) of Lu AE58054 for the 5-HT6 receptor and assess its selectivity against other receptor targets.

Methodology:

-

Membrane Preparation: Cell membranes were prepared from BHK (Baby Hamster Kidney) cells stably expressing the recombinant human 5-HT6 receptor.

-

Competitive Binding: A constant concentration of a radiolabeled ligand, such as [3H]LSD, was incubated with the cell membranes.

-

Compound Addition: Increasing concentrations of unlabeled Lu AE58054 were added to compete with the radioligand for binding to the 5-HT6 receptor.

-

Incubation & Filtration: The mixture was incubated to allow binding to reach equilibrium. The reaction was then terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity trapped on the filters was measured using liquid scintillation counting.

-

Data Analysis: The concentration of Lu AE58054 that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The Ki value was then calculated using the Cheng-Prusoff equation.

[35S]GTPγS Functional Assay

This functional assay was performed to determine whether Lu AE58054 acts as an agonist or an antagonist at the 5-HT6 receptor.

Methodology:

-

Assay Principle: G-protein coupled receptor (GPCR) activation leads to the exchange of GDP for GTP on the Gα subunit. This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins following receptor stimulation.

-

Agonist Mode: Membranes expressing the 5-HT6 receptor were incubated with [35S]GTPγS and varying concentrations of Lu AE58054 to measure any direct stimulation of the receptor. Results showed no significant agonist activity.

-

Antagonist Mode: To test for antagonism, membranes were incubated with a known 5-HT6 agonist (like serotonin) to stimulate [35S]GTPγS binding. Increasing concentrations of Lu AE58054 were then added to measure the inhibition of this agonist-induced signal.

-

Analysis: The results demonstrated that Lu AE58054 potently inhibited the 5-HT-mediated activation, confirming its role as a 5-HT6 receptor antagonist.

In Vivo Receptor Occupancy

This study was conducted to confirm that orally administered Lu AE58054 could cross the blood-brain barrier and bind to central 5-HT6 receptors in a living animal.

Methodology:

-

Compound Administration: Rats were administered Lu AE58054 orally (p.o.) at various doses.

-

Radioligand Injection: After a set time for drug absorption and distribution, a specific 5-HT6 receptor radioligand ([3H]Lu AE60157) was administered intravenously.

-

Tissue Collection: At the time of peak brain radioligand concentration, the animals were euthanized, and their brains were rapidly removed. The striatum, a region with high 5-HT6 receptor density, was dissected.

-

Quantification: The amount of radioactivity in the striatum was measured.

-

Data Analysis: The radioactivity in the tissue from drug-treated animals was compared to that in vehicle-treated controls. A reduction in radioactivity indicates that Lu AE58054 is occupying the receptors, thereby preventing the radioligand from binding. This data was used to calculate the dose required to occupy 50% of the receptors (ED50).

In Vivo Microdialysis

This technique was used to measure the effect of Lu AE58054 on extracellular neurotransmitter levels in the brains of freely-moving rats.

Methodology:

-

Probe Implantation: A microdialysis probe was stereotaxically implanted into the medial prefrontal cortex (mPFC) of anesthetized rats. The animals were allowed to recover from surgery.

-

Perfusion: On the day of the experiment, the probe was perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

-

Sample Collection: The perfusate (dialysate), which contains a fraction of the extracellular fluid from the mPFC, was collected at regular intervals.

-

Drug Administration: After establishing a stable baseline of neurotransmitter levels, Lu AE58054 (10 mg/kg, p.o.) was administered. In combination studies, an acetylcholinesterase inhibitor like donepezil was also given.

-

Analysis: The collected dialysate samples were analyzed using high-performance liquid chromatography (HPLC) with electrochemical detection to quantify the concentrations of dopamine, noradrenaline, glutamate, and acetylcholine.

-

Results: This method showed that idalopirdine increased levels of several key neurotransmitters and potentiated the acetylcholine-boosting effect of donepezil.

References

- 1. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Idalopirdine - Wikipedia [en.wikipedia.org]

- 3. Safety and efficacy of idalopirdine, a 5-HT6 receptor antagonist, in patients with moderate Alzheimer's disease (LADDER): a randomised, double-blind, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Lu 2443: A Technical Overview of an Early Mesoionic Anticonvulsant Candidate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the early discovery, history, and foundational pharmacological data of Lu 2443, a mesoionic compound identified as didehydro-4-methyl-5-phenyl-1,3,4-thiadiazolidine-2-thione. This document collates available preclinical data, details experimental methodologies from seminal studies, and visualizes its proposed mechanism of action and experimental workflows.

Early Discovery and History

The key published study that brought Lu 2443 to light was a 1982 paper by Neidlein and Eder, which focused on its biotransformation and pharmacokinetics in rats. This study indicated that the compound had progressed to a stage of preclinical development where its metabolic fate and distribution were being seriously investigated.

Physicochemical Properties and Synthesis

Lu 2443 is chemically known as didehydro-4-methyl-5-phenyl-1,3,4-thiadiazolidine-2-thione. As a mesoionic compound, it possesses a five-membered heterocyclic ring with a delocalized positive and negative charge, which contributes to its unique chemical properties.

While the specific synthetic route for Lu 2443 is not detailed in the available literature, the synthesis of similar 1,3,4-thiadiazole derivatives often involves the cyclization of thiosemicarbazide derivatives with carbon disulfide or other electrophilic reagents.

Preclinical Pharmacology

The primary investigated therapeutic area for Lu 2443 was as an antiepileptic agent. The available data focuses on its pharmacokinetic profile in rats.

Pharmacokinetics in Rats

A pivotal study by Neidlein and Eder in 1982 elucidated the pharmacokinetic parameters of Lu 2443 in rats following oral administration. The compound was found to be extensively absorbed and distributed throughout the organism.[1]

Table 1: Pharmacokinetic Parameters of Lu 2443 in Rats [1]

| Parameter | Value |

| Administration Route | Oral (in polyethylene glycol solution) |

| Plasma Half-life (t½) | 13.17 hours |

| Time to Maximum Plasma Concentration (Tmax) | 5.09 hours |

| Elimination (Renal) | 61.9% |

| Elimination (Fecal) | 28.7% |

| Total Elimination (after 96 hours) | 90.6% |

The study also noted that Lu 2443 and its metabolites showed transient accumulation in the liver and kidneys.[1] Notably, a considerable concentration of radioactivity was also found in the suprarenal medulla, suggesting potential interaction with adrenal tissues.[1] The compound was also proven to cross the blood-brain barrier and enter the cerebrospinal fluid.[1]

Mechanism of Action (Proposed)

The precise mechanism of action for Lu 2443 has not been definitively established. However, based on the known pharmacology of other 1,3,4-thiadiazole derivatives with anticonvulsant activity, several potential mechanisms can be proposed. These compounds are known to interact with various components of the central nervous system to reduce neuronal hyperexcitability.

Potential mechanisms include:

-

Modulation of GABAergic Neurotransmission: Many anticonvulsants enhance the inhibitory effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain. This can be achieved by acting on GABA-A receptors to increase chloride ion influx, leading to hyperpolarization of the neuronal membrane and a reduced likelihood of action potential firing.

-

Blockade of Voltage-Gated Sodium Channels: By blocking sodium channels, anticonvulsant drugs can reduce the propagation of action potentials, thereby limiting the spread of seizure activity.

-

Inhibition of Carbonic Anhydrase: Some 1,3,4-thiadiazole derivatives are known to inhibit carbonic anhydrase, which can lead to a decrease in neuronal excitability.

The following diagram illustrates a generalized proposed signaling pathway for 1,3,4-thiadiazole anticonvulsants.

Caption: Proposed mechanisms of anticonvulsant action for 1,3,4-thiadiazole derivatives.

Experimental Protocols

The following is a detailed description of the experimental methodology used in the 1982 pharmacokinetic study of Lu 2443 by Neidlein and Eder.

Animal Model

-

Species: Male rats of an inbred strain.

-

Housing: Standard laboratory conditions.

Drug Administration

-

Compound: Radiolabeled Lu 2443.

-

Formulation: Solution in polyethylene glycol.

-

Route of Administration: Oral (p.o.).

Sample Collection and Analysis

-

Blood Sampling: Blood samples were collected at various time points post-administration to determine plasma concentrations of Lu 2443 and its metabolites.

-

Excreta Collection: Feces and urine were collected over a 96-hour period to determine the routes and extent of elimination.

-

Tissue Distribution: At the end of the study, tissues were collected to assess the distribution of the compound.

Analytical Techniques

-

Radioactivity Measurement: The concentration of Lu 2443 and its metabolites in plasma, excreta, and tissues was quantified by measuring radioactivity.

-

Autoradiography: Whole-body autoradiography was performed to visualize the distribution of the radiolabeled compound in the animal.

The following diagram outlines the experimental workflow for the pharmacokinetic study.

Caption: Experimental workflow for the pharmacokinetic study of Lu 2443 in rats.

Conclusion and Future Perspectives

Lu 2443 represents an early effort in the exploration of mesoionic compounds for the treatment of epilepsy. The available pharmacokinetic data from the early 1980s suggests a compound with favorable oral absorption and a reasonably long half-life in rats. However, the lack of publicly available information on its efficacy, safety profile, and a more defined mechanism of action makes it difficult to assess its full potential.

For future research, it would be valuable to:

-

Uncover the original synthesis and anticonvulsant screening data for Lu 2443 and related compounds to understand the structure-activity relationships.

-

Conduct in-depth electrophysiological and neurochemical studies to elucidate the precise molecular targets and signaling pathways of Lu 2443.

-

Evaluate the efficacy and safety of Lu 2443 in modern, more predictive animal models of epilepsy.

This historical compound serves as a reminder of the diverse chemical scaffolds that have been explored in the ongoing search for novel and more effective antiepileptic drugs.

References

In-depth Technical Guide: Solubility and Stability Studies of Lu 2443

Disclaimer: As of late 2025, detailed public information regarding the solubility and stability of the antiepileptic compound Lu 2443, chemically identified as dihydro-4-methyl-5-phenyl-1,3,4-thiadiazolidine-2-thione, is limited. The following guide provides a comprehensive overview of the standard methodologies, data presentation, and experimental workflows that would be employed in the physicochemical characterization of a new chemical entity like Lu 2443. This document serves as a best-practice template for researchers, scientists, and drug development professionals engaged in such studies.

Introduction to Physicochemical Profiling

The solubility and stability of an active pharmaceutical ingredient (API) are critical determinants of its biopharmaceutical properties, influencing everything from formulation development to in vivo efficacy and safety. A thorough understanding of these characteristics is a regulatory requirement and fundamental to successful drug development. This guide outlines the core experimental protocols and data interpretation for the solubility and stability assessment of a compound such as Lu 2443.

Solubility Studies

Aqueous solubility is a crucial parameter that affects the dissolution rate and subsequent absorption of an orally administered drug. These studies aim to quantify the extent to which Lu 2443 dissolves in various aqueous and organic media.

Experimental Protocols

2.1.1 Equilibrium Solubility (Shake-Flask Method)

The equilibrium solubility of Lu 2443 would be determined using the well-established shake-flask method.

-

Preparation: An excess amount of Lu 2443 is added to a series of vials containing different solvents of pharmaceutical interest (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl, and various organic solvents like ethanol, methanol, and acetonitrile).

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Sample Processing: After equilibration, the suspensions are filtered through a suitable syringe filter (e.g., 0.22 µm) to remove undissolved solids.

-

Quantification: The concentration of Lu 2443 in the clear filtrate is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

2.1.2 pH-Dependent Solubility Profile

The influence of pH on the solubility of Lu 2443 is determined to predict its dissolution behavior in the gastrointestinal tract.

-

Buffer Preparation: A series of buffers spanning a physiologically relevant pH range (e.g., pH 1.2 to 8.0) are prepared.

-

Equilibration and Analysis: The shake-flask method, as described in section 2.1.1, is performed for each buffer.

-

Data Analysis: The solubility of Lu 2443 is plotted against the pH of the buffer to generate a pH-solubility profile.

Data Presentation

Quantitative solubility data should be presented in a clear and concise tabular format for easy comparison.

Table 1: Equilibrium Solubility of Lu 2443 in Various Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |

| Water | 25 | Data not available | Data not available |

| PBS (pH 7.4) | 37 | Data not available | Data not available |

| 0.1 N HCl | 37 | Data not available | Data not available |

| Ethanol | 25 | Data not available | Data not available |

| Acetonitrile | 25 | Data not available | Data not available |

Table 2: pH-Dependent Solubility of Lu 2443 at 37°C

| pH | Buffer System | Solubility (mg/mL) |

| 1.2 | HCl/KCl | Data not available |

| 4.5 | Acetate | Data not available |

| 6.8 | Phosphate | Data not available |

| 7.4 | Phosphate | Data not available |

| 8.0 | Borate | Data not available |

Visualization of Experimental Workflow

Caption: Workflow for a pH-dependent solubility study.

Stability Studies

Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

Experimental Protocols

3.1.1 Forced Degradation Studies

Forced degradation (or stress testing) is undertaken to identify the likely degradation products and to establish the intrinsic stability of the molecule.

-

Acid/Base Hydrolysis: Lu 2443 is dissolved in solutions of HCl (e.g., 0.1 N) and NaOH (e.g., 0.1 N) and heated (e.g., at 60°C) for a defined period.

-

Oxidative Degradation: The compound is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: A solid sample of Lu 2443 is exposed to high temperatures (e.g., 80°C) in a stability chamber.

-

Photostability: Lu 2443 (in solid and solution form) is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

Sample Analysis: At specified time points, samples are withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method to determine the amount of remaining Lu 2443 and to detect any degradation products.

3.1.2 Long-Term Stability Studies

Long-term stability studies are performed under recommended storage conditions to establish the re-test period or shelf life.

-

Storage Conditions: Samples of Lu 2443 are stored in controlled environment chambers at various conditions as per ICH guidelines (e.g., 25°C/60% RH, 30°C/65% RH, and 40°C/75% RH for accelerated testing).

-

Time Points: Samples are pulled at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

-

Analysis: At each time point, the samples are tested for appearance, assay, degradation products, and other relevant quality attributes.

Data Presentation

Table 3: Summary of Forced Degradation Studies for Lu 2443

| Stress Condition | Duration | % Assay Remaining | No. of Degradants | Observations |

| 0.1 N HCl, 60°C | 24 h | Data not available | Data not available | Data not available |

| 0.1 N NaOH, 60°C | 24 h | Data not available | Data not available | Data not available |

| 3% H₂O₂, RT | 24 h | Data not available | Data not available | Data not available |

| Thermal (80°C) | 7 days | Data not available | Data not available | Data not available |

| Photolytic | 1.2 million lux h | Data not available | Data not available | Data not available |

Table 4: Long-Term Stability Data for Lu 2443 at 25°C/60% RH

| Time (Months) | Appearance | Assay (%) | Total Impurities (%) |

| 0 | Conforms | Data not available | Data not available |

| 3 | Conforms | Data not available | Data not available |

| 6 | Conforms | Data not available | Data not available |

| 12 | Conforms | Data not available | Data not available |

Visualization of Experimental and Logical Workflows

Caption: General workflow for forced degradation studies.

Hypothetical Signaling Pathway

While the specific mechanism of action for Lu 2443 is not detailed in the available literature, antiepileptic drugs often modulate neuronal excitability. A hypothetical pathway could involve the modulation of ion channels.

Caption: Hypothetical signaling pathway for Lu 2443.

Conclusion

The solubility and stability studies outlined in this guide represent the foundational experimental work required to characterize a new drug candidate like Lu 2443. The resulting data are essential for guiding formulation development, establishing appropriate storage conditions and shelf-life, and ensuring the quality, safety, and efficacy of the final drug product. While specific data for Lu 2443 is not yet in the public domain, the methodologies described herein provide a robust framework for its comprehensive physicochemical evaluation.

In Vitro Activity of Lu 2443: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lu 2443, identified as the mesoionic compound didehydro-4-methyl-5-phenyl-1,3,4-thiadiazolidine-2-thione (CAS Number: 19703-86-7), is recognized primarily for its potential as an orally active antiepileptic agent. This technical guide synthesizes the currently available public domain information regarding the in vitro characteristics of Lu 2443. Despite its classification as a potential therapeutic agent, detailed in vitro studies delineating its specific pharmacological activity, such as enzyme inhibition, receptor binding, or cell-based functional assays, are not extensively reported in the accessible scientific literature.

The primary focus of published research has been on the in vivo pharmacokinetic properties of Lu 2443 in animal models. This document presents the limited in vitro data that has been reported and complements it with a summary of its in vivo behavior to provide a comprehensive overview for research and development purposes.

In Vitro Metabolic Stability

The most definitive in vitro information available for Lu 2443 pertains to its metabolic stability. These studies are crucial for understanding the compound's biotransformation and potential for drug-drug interactions.

Experimental Protocol: Metabolic Stability Assessment

While specific, detailed protocols for the in vitro metabolic stability of Lu 2443 are not available in the public literature, a general methodology for such an assessment can be described. Typically, the stability of a compound is evaluated in liver microsomes or hepatocytes from relevant species (e.g., rat, human). The compound is incubated with the microsomal or hepatocyte preparation in the presence of necessary cofactors (e.g., NADPH for cytochrome P450-mediated reactions). Samples are taken at various time points, and the concentration of the parent compound is measured using a suitable analytical method, such as high-performance liquid chromatography-mass spectrometry (HPLC-MS). The rate of disappearance of the compound is then used to calculate parameters like half-life and intrinsic clearance.

Summary of Findings

In vitro experiments have demonstrated that Lu 2443 exhibits notable metabolic stability. Specifically, it was found that:

-

Resistance to Biochemical Oxidation: Lu 2443 is not demethylated by biochemical oxidation in vitro.[1]

-

Stability against Enteric Bacteria: The compound is very stable against the metabolic influences of enteric bacteria.[1]

This inherent stability is a significant characteristic, suggesting that the compound may have a lower potential for metabolic clearance and may exhibit a longer half-life in vivo.

Quantitative Data

Currently, there is no publicly available quantitative data on the in vitro pharmacological activity of Lu 2443, such as IC50, Ki, or EC50 values from enzyme inhibition, receptor binding, or cell-based functional assays. The following table summarizes the available qualitative in vitro data.

| Parameter | Observation | Reference |

| Biochemical Oxidation | Not demethylated | [1] |

| Metabolism by Enteric Bacteria | Very stable | [1] |

Logical Relationship of Available Data

The following diagram illustrates the logical flow of the currently understood properties of Lu 2443, from its chemical identity to its observed in vivo characteristics, highlighting the limited scope of in vitro data.

Caption: Logical overview of Lu 2443 characteristics.

Conclusion

The available scientific literature on Lu 2443 provides a foundational understanding of its identity and in vivo pharmacokinetics as a potential antiepileptic agent. However, there is a significant gap in the public domain regarding its in vitro pharmacological activity. The limited in vitro data points to high metabolic stability, a favorable characteristic for a drug candidate. For further development and a comprehensive understanding of its mechanism of action, detailed in vitro studies are warranted. These would include target identification, receptor binding assays, enzyme inhibition studies, and functional cell-based assays to elucidate its molecular targets and signaling pathways. Such data would be invaluable for drug development professionals in assessing the therapeutic potential and safety profile of Lu 2443.

References

Unveiling the Therapeutic Potential of Lu 2443: A Technical Overview of a 1,3,4-Thiadiazole Derivative

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: Lu 2443, identified as mesionic didehydro-4-methyl-5-phenyl-1,3,4-thiadiazolidine-2-thione, is a member of the 1,3,4-thiadiazole class of heterocyclic compounds. While specific therapeutic targets for Lu 2443 have not been extensively documented in publicly available literature, the 1,3,4-thiadiazole scaffold is a well-established pharmacophore with a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the potential therapeutic targets of Lu 2443 by examining the known activities of structurally related 1,3,4-thiadiazole derivatives. The information presented herein is intended to guide future research and drug development efforts for Lu 2443 and similar compounds.

Introduction to Lu 2443 and the 1,3,4-Thiadiazole Scaffold

Lu 2443 is chemically defined as mesionic didehydro-4-methyl-5-phenyl-1,3,4-thiadiazolidine-2-thione[1]. Pharmacokinetic studies in rats have shown that the compound is well-absorbed orally, with a plasma half-life of 13.17 hours, and is distributed throughout the body[1]. While this initial study provides foundational pharmacokinetic data, it does not elucidate the mechanism of action or specific biological targets.

The 1,3,4-thiadiazole ring is a privileged structure in medicinal chemistry, known to be a versatile scaffold for the development of novel therapeutic agents[2][3][4]. Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The therapeutic potential of this class of compounds stems from the ability of the thiadiazole ring and its various substitutions to interact with a diverse range of biological targets.

Potential Therapeutic Areas and Targets of 1,3,4-Thiadiazole Derivatives

Based on the activities of related compounds, the therapeutic potential of Lu 2443 can be extrapolated to several key areas:

Oncology

Derivatives of 1,3,4-thiadiazole have shown significant promise as anticancer agents, exhibiting cytotoxicity against various cancer cell lines. The proposed mechanisms of action are often multi-targeted and can include:

-

Kinase Inhibition: Many 1,3,4-thiadiazole derivatives have been designed as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cancer progression.

-

Tubulin Polymerization Inhibition: Some compounds containing the 1,3,4-thiadiazole moiety have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization, a validated target for cancer chemotherapy.

-

Topoisomerase Inhibition: These compounds can also target topoisomerases, enzymes that are essential for DNA replication and repair in cancer cells.

-

Apoptosis Induction: Several 1,3,4-thiadiazole derivatives have been demonstrated to induce programmed cell death (apoptosis) in cancer cells through various intracellular signaling pathways.

Infectious Diseases

The 1,3,4-thiadiazole scaffold is also a common feature in compounds with potent antimicrobial activity:

-

Antibacterial Activity: Thiazolidine-2,4-dione-based thiosemicarbazone hybrids, which share structural similarities with the broader thiadiazole class, have shown activity against Gram-positive bacteria. The proposed mechanisms often involve the inhibition of essential bacterial enzymes.

-

Antifungal Activity: Novel 2,5-disubstituted-1,3,4-thiadiazole derivatives have demonstrated significant fungicidal activity, particularly against Phytophthora infestans.

Quantitative Data on 1,3,4-Thiadiazole Derivatives

While no specific quantitative bioactivity data for Lu 2443 is publicly available, the following table summarizes the reported IC50 values for other 1,3,4-thiadiazole derivatives to illustrate the potential potency of this chemical class.

| Compound Class | Target/Assay | Cell Line/Organism | IC50 (µM) | Reference |

| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) derivatives | Cytotoxicity against breast cancer | MDA-MB-231 | 9 | |

| 2,5-disubstituted-1,3,4-thiadiazoles | Cytotoxicity against breast cancer | MCF-7 | 49.6 | |

| 2,5-disubstituted-1,3,4-thiadiazoles | Cytotoxicity against breast cancer | MDA-MB-231 | 53.4 |

Experimental Protocols

Detailed experimental protocols for Lu 2443 are not available. However, a general workflow for screening and characterizing a novel 1,3,4-thiadiazole derivative like Lu 2443 for potential anticancer activity is outlined below.

Signaling Pathways Potentially Targeted by 1,3,4-Thiadiazole Derivatives

Given the known anticancer activity of this class of compounds, a likely target area is cellular signaling pathways that regulate cell proliferation, survival, and apoptosis. Below is a simplified representation of a generic kinase signaling pathway that could be inhibited by a 1,3,4-thiadiazole derivative.

Conclusion and Future Directions

Lu 2443, a mesionic 1,3,4-thiadiazolidine-2-thione, belongs to a chemical class with significant therapeutic potential. While specific biological targets for Lu 2443 have yet to be identified, the extensive research on related 1,3,4-thiadiazole derivatives provides a strong rationale for investigating its efficacy in oncology and infectious diseases. Future research should focus on a systematic screening of Lu 2443 against a panel of cancer cell lines and microbial strains to elucidate its bioactivity profile. Subsequent mechanism-of-action studies will be crucial to identify its specific molecular targets and to guide its further development as a potential therapeutic agent. The synthesis of a focused library of Lu 2443 analogs could also lead to the discovery of compounds with improved potency and selectivity.

References

- 1. [Biotransformation and pharmacokinetics of mesionic didehydro-4-methyl-5-phenyl-1,3,4-thiadiazolidine-2-thione (LU 2443). Studies on the pharmacokinetics in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and fungicidal activity of novel 2,5-disubstituted-1,3,4- thiadiazole derivatives containing 5-phenyl-2-furan - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Lu 2443 Analogues and Derivatives: A Review of Available Scientific Literature

Disclaimer: The public scientific literature contains very limited information specifically on "Lu 2443" and its direct analogues or derivatives. Initial searches revealed ambiguity in the term "Lu 2443," with references to a specific chemical compound, Lutetium-based radiopharmaceuticals in clinical trials (e.g., NCT05682443), and unrelated numerical data in pharmacological studies. This guide focuses on the most plausible chemical entity identified as Lu 2443: mesionic didehydro-4-methyl-5-phenyl-1,3,4-thiadiazolidine-2-thione . Due to the scarcity of specific data for this compound and its direct derivatives, this document summarizes the available information on Lu 2443 and provides a broader context based on the known biological activities of the 1,3,4-thiadiazole scaffold. The core requirements for extensive quantitative data tables, detailed experimental protocols, and signaling pathway diagrams for Lu 2443 analogues cannot be fulfilled based on the current body of public-domain scientific literature.

Introduction to Lu 2443 (mesionic didehydro-4-methyl-5-phenyl-1,3,4-thiadiazolidine-2-thione)

Lu 2443 is identified in the literature as a mesionic 1,3,4-thiadiazolidine-2-thione derivative. Mesionic compounds are dipolar, five- or six-membered heterocyclic compounds that cannot be represented satisfactorily by any single covalent or ionic structure. The primary and only identified study focusing on this specific molecule is a pharmacokinetic investigation in rats.

Pharmacokinetic Profile of Lu 2443

A study on the biotransformation and pharmacokinetics of Lu 2443 in rats following oral administration revealed the following key parameters.[1]

Data Presentation: Pharmacokinetics of Lu 2443 in Rats

| Parameter | Value |

| Absorption | Extensively absorbed, with a maximum of 18% eliminated unabsorbed.[1] |

| Plasma Half-life (t½) | 13.17 hours[1] |

| Time to Peak Plasma Concentration (Tmax) | 5.09 hours (when administered in a polyethylene glycol solution).[1] |

| Elimination | Primarily renal (61.9%), with 28.7% eliminated in the feces.[1] |

| Total Elimination (after 96 hours) | 90.6% of the administered dose. |

| Distribution | Distributed throughout the organism, including penetration into the liquor (cerebrospinal fluid). Transient accumulation was observed in the liver, kidney, and a considerable concentration in the suprarenal medulla. |

Experimental Protocols:

The referenced study on the pharmacokinetics of Lu 2443 provides limited detail on the experimental protocols. A general outline based on the abstract is as follows:

-

Animal Model: Rats were used for the pharmacokinetic studies.

-

Administration: Lu 2443 was administered orally (p.o.) as a solution in polyethylene glycol.

-

Sample Analysis: The study likely involved the use of a radiolabeled version of Lu 2443 to trace its distribution and elimination, as is common in such pharmacokinetic studies. The distribution was assessed by radiography of the whole animal.

-

Pharmacokinetic Analysis: Plasma concentrations of the compound and its metabolites were measured over time to determine the half-life and time to peak concentration. Fecal and urine samples were collected to quantify the routes of elimination.

Experimental Workflow Visualization

Analogues and Derivatives: The Broader Context of the 1,3,4-Thiadiazole Core

While specific information on analogues of Lu 2443 is not available, the core structure, 1,3,4-thiadiazole, is a well-studied scaffold in medicinal chemistry. Derivatives of 1,3,4-thiadiazole have been investigated for a wide range of biological activities.

Biological Activities of 1,3,4-Thiadiazole Derivatives:

-

Antimicrobial Activity: Many 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. Some have shown potent activity against various strains of bacteria and fungi.

-

Anticancer Activity: The 1,3,4-thiadiazole nucleus is present in some compounds investigated as anticancer agents. For instance, certain derivatives act as inhibitors of carbonic anhydrase IX, an enzyme associated with tumors.

-

Enzyme Inhibition: Besides carbonic anhydrase, 1,3,4-thiadiazole derivatives have been explored as inhibitors of other enzymes, such as protoporphyrinogen oxidase.

-

Other Activities: The versatility of the 1,3,4-thiadiazole scaffold has led to its incorporation into molecules with anti-inflammatory, anticonvulsant, and adenosine A3 receptor antagonist activities.

Structure-Activity Relationship (SAR) Considerations:

For the broader class of 1,3,4-thiadiazole derivatives, structure-activity relationship studies have been conducted to optimize their biological activities. These studies typically involve modifying the substituent groups at various positions of the thiadiazole ring to enhance potency and selectivity for a particular biological target. The specific SAR for Lu 2443 and its direct analogues remains undetermined due to a lack of published research.

Signaling Pathways

There is no information in the scientific literature regarding the specific signaling pathways modulated by Lu 2443. To illustrate a hypothetical signaling pathway that could be investigated for a novel compound with anticancer properties (a known activity of the broader 1,3,4-thiadiazole class), a generic kinase inhibition pathway is provided below. This is a generalized representation and is not based on any experimental data for Lu 2443.

Conclusion and Future Directions

The currently available scientific literature provides a very limited view of Lu 2443 (mesionic didehydro-4-methyl-5-phenyl-1,3,4-thiadiazolidine-2-thione), with data restricted to a single pharmacokinetic study in rats from several decades ago. While the broader 1,3,4-thiadiazole chemical class is of significant interest in medicinal chemistry with a wide range of documented biological activities, no direct research on the synthesis of Lu 2443 analogues, their structure-activity relationships, or their mechanism of action has been publicly reported.

For researchers, scientists, and drug development professionals interested in this area, the following future directions could be considered:

-

Total Synthesis and Analogue Library Generation: The synthesis of Lu 2443 and a library of analogues with systematic modifications to the methyl and phenyl substituents would be the first step in exploring its potential.

-

Biological Screening: Screening of the synthesized compounds against a panel of biological targets (e.g., various enzymes, receptors, and cancer cell lines) would be necessary to identify any potential therapeutic applications.

-

Mechanism of Action Studies: For any active compounds identified, further studies would be required to elucidate their mechanism of action and the specific signaling pathways they modulate.

References

Navigating the Metabolic Maze: A Technical Guide to the Biotransformation of Lu 2443

Disclaimer: Publicly available scientific literature lacks detailed experimental studies on the specific biotransformation pathways of Lu 2443. This guide, therefore, provides a comprehensive overview of its known pharmacokinetics and presents hypothetical biotransformation pathways based on its chemical structure and established principles of drug metabolism. The experimental protocols described are general methodologies applicable to the study of a novel chemical entity like Lu 2443.

Introduction to Lu 2443 Biotransformation

Lu 2443, chemically known as mesionic didehydro-4-methyl-5-phenyl-1,3,4-thiadiazolidine-2-thione, is a compound for which biotransformation is a critical process governing its therapeutic efficacy and safety profile. Biotransformation, or drug metabolism, involves a series of enzymatic modifications that alter the physicochemical properties of a xenobiotic, typically rendering it more water-soluble and amenable to excretion. This process is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions, primarily occurring in the liver. Understanding the metabolic fate of Lu 2443 is paramount for drug development professionals to predict its pharmacokinetic behavior, potential drug-drug interactions, and toxicity.

Pharmacokinetic Profile of Lu 2443 in Rats

A foundational study in rats provided initial insights into the absorption, distribution, metabolism, and excretion (ADME) of Lu 2443. The compound is extensively absorbed following oral administration.[1] Key pharmacokinetic parameters from this study are summarized below.

| Parameter | Value | Species | Route of Administration |

| Absorption | Extensively absorbed (max. 18% unabsorbed) | Rat | Oral (in polyethylene glycol) |

| Time to Peak Plasma Concentration (Tmax) | 5.09 hours | Rat | Oral (in polyethylene glycol) |

| Plasma Half-life (t1/2) | 13.17 hours | Rat | Oral (in polyethylene glycol) |

| Elimination (96 hours) | 90.6% of administered dose | Rat | Oral (in polyethylene glycol) |

| Renal Excretion | 61.9% | Rat | Oral (in polyethylene glycol) |

| Fecal Excretion | 28.7% | Rat | Oral (in polyethylene glycol) |

| Distribution | Whole organism, including cerebrospinal fluid | Rat | Not specified |

| Metabolite Accumulation | Transiently in liver and kidney; also observed in the suprarenal medulla | Rat | Not specified |

Data extracted from Neidlein R, Eder T. Arzneimittelforschung. 1982;32(11):1447-52.[1]

Hypothetical Biotransformation Pathways of Lu 2443

Based on the chemical structure of Lu 2443, several metabolic pathways can be postulated. Phase I reactions are likely initiated by the cytochrome P450 (CYP) superfamily of enzymes, introducing or exposing functional groups. These metabolites can then undergo Phase II conjugation reactions.

Proposed Phase I Metabolism

The primary sites for oxidative metabolism on the Lu 2443 molecule are the phenyl ring, the N-methyl group, and potentially the sulfur atom.

-

Aromatic Hydroxylation: The phenyl group is a common target for hydroxylation, primarily at the para-position, to form a phenolic metabolite. This reaction is a hallmark of CYP-mediated metabolism.

-

N-Demethylation: The N-methyl group can be oxidized and subsequently removed, yielding a demethylated metabolite.

-

S-Oxidation: The thione sulfur atom could be oxidized to a sulfoxide, a common metabolic pathway for compounds containing this functional group.

Caption: Hypothetical Phase I biotransformation pathways of Lu 2443.

Proposed Phase II Metabolism

The hydroxylated metabolite formed in Phase I would be a prime substrate for Phase II conjugation enzymes, which attach endogenous polar molecules to facilitate excretion.

-

Glucuronidation: The phenolic hydroxyl group of p-Hydroxy-Lu 2443 can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).

-

Sulfation: Alternatively, the hydroxyl group can be sulfated by sulfotransferases (SULTs).

Caption: Hypothetical Phase II conjugation of a Lu 2443 Phase I metabolite.

Experimental Protocols for Biotransformation Studies

To definitively elucidate the biotransformation pathways of Lu 2443, a series of in vitro and in vivo experiments are required.

In Vitro Metabolite Identification

Objective: To identify the primary metabolites of Lu 2443 and the enzymes responsible for their formation.

Methodology:

-

Incubation:

-

Prepare incubations of Lu 2443 (e.g., 1-10 µM) with human liver microsomes (HLM) or hepatocytes.

-

For enzyme phenotyping, incubate Lu 2443 with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

-

Include necessary cofactors: NADPH for CYP-mediated reactions, UDPGA for glucuronidation (with alamethicin-activated microsomes), and PAPS for sulfation (with cytosol).

-

Incubate at 37°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

-

Sample Analysis:

-

Centrifuge the terminated incubations to precipitate proteins.

-

Analyze the supernatant using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

-

Use high-resolution mass spectrometry to obtain accurate mass measurements of parent drug and potential metabolites.

-

-

Data Analysis:

-

Compare chromatograms of Lu 2443 incubations with control incubations (without substrate or cofactors) to identify metabolite peaks.

-

Characterize the structure of metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns from MS/MS spectra.

-

Experimental Workflow Diagram

Caption: A general experimental workflow for in vitro metabolite identification.

Conclusion

While the specific metabolic pathways of Lu 2443 have not been extensively reported, its chemical structure suggests susceptibility to common drug-metabolizing enzymes, particularly the cytochrome P450 system. The provided pharmacokinetic data in rats indicates extensive metabolism and clearance. The hypothetical pathways and experimental protocols outlined in this guide offer a robust framework for researchers and drug development professionals to investigate the biotransformation of Lu 2443 and similar novel chemical entities. Such studies are crucial for a comprehensive understanding of a drug candidate's disposition and for ensuring its safety and efficacy in clinical applications.

References

Preliminary Toxicity Screening of Lu 2443: A Methodological Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, specific preclinical toxicity data for the antiepileptic compound Lu 2443 (didehydro-4-methyl-5-phenyl-1,3,4-thiadiazolidine-2-thione; CAS No. 19703-86-7) is limited. This guide, therefore, outlines the standard methodologies and data presentation expected in a preliminary toxicity screening for a compound of this nature, in line with established preclinical drug development protocols. The data presented herein is illustrative and should not be considered as actual experimental results for Lu 2443.

Introduction

Lu 2443 is an orally active, mesoionic antiepileptic agent. Early pharmacokinetic studies in rats have shown that it is extensively absorbed after oral administration, with a plasma half-life of approximately 13.17 hours. The primary route of elimination is renal. To advance a compound such as Lu 2443 through the drug development pipeline, a thorough preclinical toxicity assessment is mandatory to establish its safety profile. This guide details the typical experimental workflow and key studies involved in a preliminary toxicity screening.

Core Objectives of Preliminary Toxicity Screening

The primary goals of an initial safety evaluation for a novel compound like Lu 2443 are to:

-

Identify potential target organs of toxicity.

-

Determine the No-Observed-Adverse-Effect Level (NOAEL).

-

Establish a preliminary therapeutic index.

-

Inform dose selection for subsequent, longer-term toxicity studies.

-

Assess potential genotoxicity.

Key Experimental Protocols

A standard preliminary toxicity screening program typically includes acute toxicity, repeated dose toxicity (often 28-day), and genotoxicity studies.

3.1. Acute Oral Toxicity Study

-

Objective: To determine the short-term toxicity of a single oral dose of Lu 2443 and to identify the maximum tolerated dose (MTD) and potential target organs for acute toxicity.

-

Methodology:

-

Animal Model: Typically conducted in two rodent species (e.g., Sprague-Dawley rats and CD-1 mice), using both male and female animals.

-

Dose Administration: A single dose of Lu 2443 is administered via oral gavage. Dose levels are selected based on preliminary dose-range finding studies. A control group receives the vehicle only.

-

Observation Period: Animals are observed for clinical signs of toxicity and mortality at regular intervals for 14 days post-dose. Body weights are recorded periodically.

-

Terminal Procedures: At the end of the observation period, all surviving animals are euthanized. A gross necropsy is performed on all animals (including those that died during the study).

-

3.2. 28-Day Repeated Dose Oral Toxicity Study

-

Objective: To evaluate the toxicological effects of Lu 2443 following repeated daily oral administration over a 28-day period.

-

Methodology:

-

Animal Model: Wistar rats (one male, one female group per dose level).

-

Dose Administration: Lu 2443 is administered daily via oral gavage for 28 consecutive days. Typically includes three dose levels (low, mid, high) and a vehicle control group. A recovery group may be included for the high dose and control groups, which are observed for an additional 14-28 days after the last dose to assess the reversibility of any findings.

-

In-life Assessments: Daily clinical observations, weekly body weight and food consumption measurements. Ophthalmoscopy is performed pre-study and at termination.

-

Clinical Pathology: At termination, blood samples are collected for hematology and clinical chemistry analysis. Urine samples are collected for urinalysis.

-

Terminal Procedures: Animals are euthanized, and a full necropsy is performed. Organ weights are recorded. A comprehensive set of tissues is collected and preserved for histopathological examination.

-

3.3. Genotoxicity Assessment

-

Objective: To assess the potential of Lu 2443 to induce genetic mutations or chromosomal damage.

-

Methodology: A standard battery of in vitro tests is typically performed:

-

Bacterial Reverse Mutation Assay (Ames Test): Detects point mutations in several strains of Salmonella typhimurium and Escherichia coli. The assay is conducted with and without metabolic activation (S9 fraction).

-

In Vitro Mammalian Cell Micronucleus Test: Assesses chromosomal damage by detecting micronuclei in cultured mammalian cells (e.g., CHO, V79, or TK6 cells). This is also performed with and without metabolic activation.

-

In Vitro Mouse Lymphoma Assay (MLA): Detects both gene mutations and clastogenic events in the L5178Y/TK+/- mouse lymphoma cell line.

-

Data Presentation

Quantitative data from these studies would be summarized in a clear and concise tabular format to facilitate comparison and interpretation.

Table 1: Illustrative Acute Oral Toxicity Data for Lu 2443 in Rats

| Dose Level (mg/kg) | Number of Animals (M/F) | Mortality (M/F) | Key Clinical Signs |

| Vehicle Control | 5/5 | 0/0 | No abnormalities observed |

| 500 | 5/5 | 0/0 | Piloerection, lethargy |

| 1000 | 5/5 | 1/1 | Ataxia, tremors, decreased activity |

| 2000 | 5/5 | 5/5 | Severe tremors, convulsions |

Table 2: Illustrative Hematology Findings in Rats Following 28-Day Repeated Oral Dosing with Lu 2443

| Parameter | Vehicle Control (M) | Low Dose (M) | Mid Dose (M) | High Dose (M) |

| Hemoglobin (g/dL) | 15.2 ± 0.8 | 15.1 ± 0.7 | 14.5 ± 0.9 | 13.1 ± 1.1 |

| Red Blood Cell Count (10^6/µL) | 8.1 ± 0.4 | 8.0 ± 0.5 | 7.6 ± 0.6 | 6.8 ± 0.7 |

| White Blood Cell Count (10^3/µL) | 7.5 ± 1.2 | 7.8 ± 1.5 | 8.1 ± 1.3 | 9.5 ± 1.8 |

| Data are presented as mean ± standard deviation. *p < 0.05 compared to vehicle control. |

Table 3: Illustrative Genotoxicity Profile of Lu 2443

| Assay | Test System | Metabolic Activation | Result |

| Ames Test | S. typhimurium, E. coli | With and Without | Negative |

| Micronucleus Test | CHO cells | With and Without | Negative |

| Mouse Lymphoma Assay | L5178Y/TK+/- cells | With and Without | Negative |

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of a preliminary toxicity screening program.

Caption: High-level workflow for preliminary toxicity screening of a new chemical entity.

Caption: Detailed workflow for a 28-day repeated-dose toxicity study.

Conclusion

Methodological & Application

Application Notes and Protocols for PPARγ (81B8) Rabbit mAb #2443

A Note on "Lu 2443": The identifier "Lu 2443" is ambiguous. Publicly available scientific literature and databases do not describe a specific experimental compound or protocol under this name. However, "2443" corresponds to the catalog number for a widely used rabbit monoclonal antibody targeting Peroxisome Proliferator-Activated Receptor γ (PPARγ) from Cell Signaling Technology (CST #2443). Given the request for a cell culture experimental protocol, these application notes are based on the properties and use of this specific antibody.

Introduction to PPARγ (81B8) Rabbit mAb #2443

Peroxisome proliferator-activated receptor γ (PPARγ) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1][2][3] It is a key regulator of adipogenesis, lipid metabolism, insulin sensitivity, and inflammation.[1][2] The PPARγ (81B8) Rabbit mAb (#2443) is a recombinant monoclonal antibody that detects endogenous levels of total PPARγ protein. This antibody is a valuable tool for researchers studying the physiological and pathological roles of PPARγ in various cell culture models.

Key Applications

This antibody has been validated for a range of applications in cell culture experiments, including:

-

Western Blotting (WB)

-

Immunoprecipitation (IP)

-

Immunofluorescence/Immunocytochemistry (IF-IC)

-

Chromatin Immunoprecipitation (ChIP)

-

ChIP-sequencing (ChIP-seq)

The antibody is reactive with human and mouse PPARγ and is predicted to react with rat PPARγ based on sequence homology.

PPARγ Signaling Pathway

PPARγ functions as a transcriptional activator by forming a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in various cellular processes, including adipocyte differentiation, lipid metabolism, and glucose homeostasis. The transcriptional activity of PPARγ can be inhibited by phosphorylation by Mitogen-Activated Protein Kinase (MAPK) at Serine 84.

Quantitative Data Summary

The following table summarizes the recommended starting dilutions and conditions for the PPARγ (81B8) Rabbit mAb #2443 in various applications. It is important to note that optimal dilutions may vary depending on the specific cell line, experimental conditions, and detection method used.

| Application | Recommended Starting Dilution | Buffer/Reagent Notes |

| Western Blotting | 1:1000 | Incubate overnight at 4°C in 5% w/v BSA or nonfat dry milk in TBST. |

| Immunoprecipitation | 1:50 | Use 5 µl of antibody per IP. |

| Immunofluorescence | 1:100 - 1:200 | --- |

| Chromatin IP (ChIP) | 1:100 | Use 5 µl of antibody and 10 µg of chromatin (~4 x 10^6 cells) per IP. |

| ChIP-sequencing | 1:100 | Use 5 µl of antibody and 10 µg of chromatin (~4 x 10^6 cells) per IP. |

Experimental Protocols

Protocol 1: Western Blotting for PPARγ Detection in Cultured Cells

This protocol provides a detailed methodology for detecting PPARγ protein levels in cell lysates using the PPARγ (81B8) Rabbit mAb #2443.

-

Cell Lines: Adherent cells expressing PPARγ (e.g., 3T3-L1 preadipocytes, macrophages).

-

Antibodies:

-

Primary Antibody: PPARγ (81B8) Rabbit mAb #2443

-

Secondary Antibody: Anti-rabbit IgG, HRP-linked Antibody

-

-

Reagents:

-

Cell culture medium (e.g., DMEM) with supplements

-

Phosphate-Buffered Saline (PBS)

-

SDS Lysis Buffer (e.g., 1X SDS sample buffer)

-

Protein assay reagent (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (5% nonfat dry milk or 5% BSA in TBST)

-

Tris-Buffered Saline with Tween® 20 (TBST)

-

Chemiluminescent HRP substrate

-

-

Cell Culture and Treatment:

-

Culture cells in appropriate medium to ~80-90% confluency.

-

If applicable, treat cells with experimental compounds (e.g., PPARγ agonists or antagonists) for the desired duration.

-

-

Cell Lysis:

-

Aspirate the culture medium and wash the cells once with ice-cold PBS.

-

Add 1X SDS sample buffer directly to the plate (e.g., 100 µl for a well in a 6-well plate).

-

Immediately scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).

-

-

Sample Preparation:

-

Normalize the protein concentration for all samples with lysis buffer.

-

Heat the samples at 95-100°C for 5 minutes, then cool on ice.

-

Centrifuge for 5 minutes to pellet any debris.

-

-

SDS-PAGE:

-

Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel.

-

Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

-

-

Membrane Blocking:

-

Incubate the membrane in blocking buffer (5% nonfat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.

-

-

Primary Antibody Incubation:

-

Dilute the PPARγ (81B8) Rabbit mAb #2443 to 1:1000 in the recommended blocking buffer.

-

Incubate the membrane with the primary antibody solution overnight at 4°C with gentle shaking.

-

-

Washing:

-

Wash the membrane three times for 5 minutes each with TBST.

-

-

Secondary Antibody Incubation:

-

Dilute the HRP-conjugated anti-rabbit secondary antibody in blocking buffer (e.g., 1:2000).

-

Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.

-

-

Final Washes:

-

Repeat the washing step (Step 9).

-

-

Detection:

-

Incubate the membrane with a chemiluminescent HRP substrate according to the manufacturer's protocol.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Data Analysis:

-

Analyze the band intensities to determine the relative expression levels of PPARγ. Ensure to normalize to a loading control (e.g., β-actin or GAPDH). PPARγ typically appears as bands at 53 and 57 kDa.

-

References

- 1. PPAR gamma (81B8) Rabbit Monoclonal Antibody (#2443) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 2. PPAR gamma (81B8) Rabbit Monoclonal Antibody (#2443) Datasheet Without Images | Cell Signaling Technology [cellsignal.cn]

- 3. PPAR gamma (81B8) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

Navigating the Dissolution of Novel Compounds for In Vivo Research: A General Protocol

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: The successful in vivo evaluation of a novel chemical entity is critically dependent on the development of a suitable formulation that ensures adequate bioavailability and exposure in the host organism. A primary challenge in this process is achieving the dissolution of the compound in a vehicle that is both effective and physiologically compatible. This document provides a comprehensive guide and a generalized protocol for the systematic assessment of solubility and the selection of an appropriate vehicle for a novel or poorly characterized compound, for the purpose of this guide, referred to as "Lu 2443," for in vivo studies.

Introduction: The "Lu 2443" Challenge

"Lu 2443" represents any novel or proprietary compound for which public information regarding its physicochemical properties is scarce. The inability to find established dissolution protocols for such a compound necessitates a structured, empirical approach to formulation development. The primary objective is to prepare a solution or a stable suspension suitable for the intended route of administration (e.g., oral, intravenous, intraperitoneal) in a preclinical model.

Pre-formulation Assessment: Characterizing "Lu 2443"

Before attempting to dissolve the compound, a preliminary assessment of its properties is crucial. If not already known, the following characteristics should be determined:

-

Chemical Structure and Functional Groups: Provides clues about potential solubility in polar or non-polar solvents.

-

LogP (Octanol-Water Partition Coefficient): Indicates the lipophilicity or hydrophilicity of the compound. A high LogP suggests poor aqueous solubility.

-